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Introduction

Texas Red™ is a red-emitting fluorescent dye widely utilized in molecular biology and
biotechnology for labeling oligonucleotides. Its bright fluorescence, good photostability, and
distinct spectral properties make it a valuable tool for various applications, including
fluorescence microscopy, flow cytometry, and real-time PCR.[1][2] This document provides
detailed protocols for the labeling of oligonucleotides with Texas Red™ and its derivatives,
purification of the labeled product, and its application in techniques such as Fluorescence In
Situ Hybridization (FISH).

Texas Red™ is commonly available as an N-succinimidyl (NHS) ester or sulfonyl chloride
derivative, which readily reacts with primary amine groups.[1][2] Therefore, oligonucleotides are
typically synthesized with an amino-modifier at the desired position (5', 3', or internal) to
facilitate covalent attachment of the dye. The resulting Texas Red™-labeled oligonucleotide
can be used as a probe in a variety of in vivo and in vitro research and diagnostic applications.

[1]

Spectral Properties and Characteristics

Proper experimental design requires a thorough understanding of the spectral properties of
Texas Red™. These properties are summarized in the table below.
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Property Value Reference
Excitation Maximum (Aex) ~595 nm

Emission Maximum (Aem) ~615 nm

Molar Extinction Coefficient ~85,000 cm~—IM~1 at 596 nm

Recommended Quencher BHQ-2

Note: For multicolor experiments, Texas Red™ has good spectral separation from green
fluorophores like FITC. For applications requiring enhanced brightness and photostability, Alexa
Fluor™ 594 can be considered as an alternative with similar spectral characteristics.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides
with Texas Red™-X, NHS Ester

This protocol describes the conjugation of an amine-modified oligonucleotide with a Texas
Red™-X, NHS ester. The 'X' in Texas Red™-X refers to a seven-atom aminohexanoy! spacer
that separates the fluorophore from the NHS ester, which can improve labeling efficiency and
reduce potential interactions between the dye and the oligonucleotide.

Materials:

o Amine-modified oligonucleotide (lyophilized)
o Texas Red™-X, Succinimidyl Ester

e Anhydrous Dimethyl Sulfoxide (DMSO)

e 0.1 M Sodium Bicarbonate buffer, pH 8.5

* Nuclease-free water

e Microcentrifuge tubes

e Pipettes and nuclease-free tips
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Procedure:
e Oligonucleotide Preparation:

o Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final
concentration of 1 mM.

o Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm
(A260).

o Texas Red™-X, NHS Ester Preparation:

o Warm the vial of Texas Red™-X, NHS ester to room temperature before opening to
prevent moisture condensation.

o Prepare a 10 mM stock solution by dissolving the Texas Red™-X, NHS ester in
anhydrous DMSO. This solution should be prepared fresh for each labeling reaction as
NHS esters are susceptible to hydrolysis.

e Labeling Reaction:
o In a microcentrifuge tube, combine the following:
= 10 pL of 1 mM amine-modified oligonucleotide
= 80 pL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
= 10 pL of 10 mM Texas Red™-X, NHS ester in DMSO

o Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the
dark. For optimal results, incubation can be extended overnight.

o Stopping the Reaction (Optional):

o The reaction can be stopped by adding hydroxylamine to a final concentration of 1.5 M
and incubating for 1 hour at room temperature. However, for subsequent purification by
HPLC, this step is often omitted.
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Workflow for Oligonucleotide Labeling with Texas Red™
NHS Ester

Reagent Preparation

Dissolve Amine-Oligo Dissolve Texas Red™ NHS Ester
in Nuclease-Free Water in Anhydrous DMSO

Labeling Reaction

y y

Combine Oligo, Buffer (pH 8.5),
and Texas Red™ NHS Ester

:

Incubate 2-4 hours
at Room Temperature (in dark)

Purification

Purify by Reverse-Phase HPLC

Collect Labeled Oligo Fraction

:

Lyophilize Purified Product

Click to download full resolution via product page

Caption: Workflow of Texas Red™ labeling of an amine-modified oligonucleotide.
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Protocol 2: Purification of Texas Red™ -Labeled
Oligonucleotides by Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying
Texas Red™-labeled oligonucleotides to separate the labeled product from unlabeled
oligonucleotides and free dye. Reverse-phase HPLC separates molecules based on their
hydrophobicity, and the addition of the hydrophobic Texas Red™ dye allows for efficient
separation.

Materials and Equipment:
e HPLC system with a UV detector
e Reverse-phase C18 column
¢ Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
» Mobile Phase B: Acetonitrile
* Nuclease-free water
Procedure:
e Sample Preparation:
o After the labeling reaction, dilute the reaction mixture with Mobile Phase A.

e HPLC Conditions:

o

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

(¢]

Inject the diluted sample onto the column.

[¢]

Elute the sample using a linear gradient of Mobile Phase B. A typical gradient is from 5%
to 65% acetonitrile over 30 minutes.

[¢]

Monitor the elution at 260 nm (for the oligonucleotide) and ~595 nm (for Texas Red™).
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e Fraction Collection and Analysis:

o The unlabeled oligonucleotide will elute first, followed by the Texas Red™-labeled
oligonucleotide, and finally the free dye.

o Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~595 nm.

o Confirm the purity of the collected fractions by analytical HPLC.

o Desalting and Lyophilization:

o Remove the volatile TEAA buffer and acetonitrile by lyophilization.

o Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer
for storage.

Parameter Condition Reference
Column Reverse-Phase C18

Mobile Phase A 0.1 MTEAA,pH 7.0

Mobile Phase B Acetonitrile

) 5-95% Acetonitrile over 30
Gradient )
minutes

Detection 260 nm and ~595 nm

Application: Fluorescence In Situ Hybridization
(FISH)

Texas Red™-labeled oligonucleotides are excellent probes for FISH, a technique used to
visualize specific DNA or RNA sequences within cells or tissues.

Protocol 3: General Workflow for FISH using a Texas
Red™-Labeled Oligonucleotide Probe

Materials:
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o Fixed cells or tissue sections on microscope slides

+ Texas Red™-labeled oligonucleotide probe

» Hybridization buffer (containing formamide and SSC)

o Wash buffers (e.g., SSC solutions of varying concentrations)
o DAPI counterstain

¢ Antifade mounting medium

o Fluorescence microscope with appropriate filters

Procedure:

Sample Preparation:
o Prepare and fix the cells or tissue on slides according to standard protocols.

Pretreatment:

o Permeabilize the cells to allow probe entry (e.g., with pepsin or proteinase K).
o Dehydrate the sample through an ethanol series.

Denaturation:

o Denature the target DNA in the sample and the probe DNA simultaneously by heating the
slide with the probe in hybridization buffer at 75-85°C for 5-10 minutes.

Hybridization:

o Incubate the slide at 37°C for 2-16 hours in a humidified chamber to allow the probe to
anneal to its complementary target sequence.

Post-Hybridization Washes:
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o Wash the slides in a series of increasingly stringent wash buffers (e.g., decreasing SSC
concentration and increasing temperature) to remove unbound and non-specifically bound
probes.

» Counterstaining and Mounting:

o Stain the nuclei with DAPI.

o Mount the coverslip using an antifade mounting medium.
 Visualization:

o Visualize the fluorescent signals using a fluorescence microscope equipped with
appropriate filter sets for DAPI (blue) and Texas Red™ (red).

Fluorescence In Situ Hybridization (FISH) Workflow
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'
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Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Quantitative Data Summary
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Parameter

Observation

Implication Reference

Labeling Chemistry

NHS ester reaction

with primary amines.

Requires amine-
modified
oligonucleotides for

conjugation.

Purification Method

Reverse-Phase HPLC
is highly
recommended.

Efficiently separates
labeled product from
unlabeled oligo and
free dye due to the
hydrophobicity of
Texas Red™.

Photostability

Good photostability in
buffer and antifade

conditions.

Suitable for
applications requiring
extended imaging

times.

Alternative Dyes

Alexa Fluor™ 594
offers improved
brightness and
photostability.

For demanding
applications where
signal intensity and
photostability are
critical, Alexa Fluor™
594 may be a better
choice.

Conclusion

Texas Red™ remains a robust and reliable fluorescent dye for oligonucleotide labeling. The

protocols provided herein offer a comprehensive guide for researchers to successfully label,

purify, and utilize Texas Red ™-conjugated oligonucleotides in various molecular biology

applications. Careful consideration of the dye's spectral properties and appropriate purification

methods are crucial for obtaining high-quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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